molecular formula C12H16N4S B1471841 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1530973-15-9

1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B1471841
CAS No.: 1530973-15-9
M. Wt: 248.35 g/mol
InChI Key: DRFFGJLULKEOGI-UHFFFAOYSA-N
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Description

“1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The piperazine ring is attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This pyrazole ring is further substituted with a thiophene ring, which is a five-membered ring with one sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of piperazine derivatives can involve the reaction of various 2-(thiophen-2-yl)ethyl groups with the piperazinyl residue .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including condensation reactions . Piperazine derivatives can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of a piperazine ring could influence its solubility and reactivity .

Scientific Research Applications

Anticancer Activity

  • Compounds with a piperazine substituent, similar in structure to the queried compound, demonstrated significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovary, prostate, breast, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020). These compounds were particularly effective against Raji and HL60 cancer cells, showing potential for further development in cancer therapy (Nazan Inceler, A. Yılmaz, S. Baytas, 2013).

Antimicrobial and Anti-biofilm Activity

  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker showed potent antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as biofilm inhibition capabilities. These compounds also demonstrated significant inhibitory activity against MRSA and VRE bacterial strains, suggesting their potential as new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Enzyme Inhibition

  • A series of thiophene-based heterocyclic compounds, including derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, were designed and evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Certain derivatives showed significant inhibitory activities, suggesting their potential in the development of enzyme inhibitors (A. Cetin, F. Türkan, E. Bursal, M. Murahari, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, some piperazine derivatives are known to be irritants .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Thiophene and piperazine derivatives are areas of active research due to their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as kinases can modulate signaling pathways, influencing cellular responses . Additionally, it binds to specific receptors, altering their activity and contributing to its pharmacological effects .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . The compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and kinases, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the production and utilization of metabolic intermediates . These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Additionally, it can bind to proteins that facilitate its distribution and localization within different cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential .

Properties

IUPAC Name

1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFFGJLULKEOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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